molecular formula C11H6BrCl2NOS B2436484 N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide CAS No. 476627-26-6

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2436484
CAS No.: 476627-26-6
M. Wt: 351.04
InChI Key: YYYZMZDXDRHSEN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a synthetic small molecule with a molecular formula of C11H6BrCl2NOS and a molecular weight of 351.04 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly as a core structural motif in the development of novel anticancer agents. Structural analogs and derivatives incorporating the 2,5-dichlorothiophene-3-carboxamide scaffold have demonstrated promising biological activities. For instance, related spirooxindole derivatives bearing a 2,5-dichlorothiophene group have been identified as potential anticancer candidates, showing good activity in biological assessments . Furthermore, other N-(3-bromophenyl)thiophene carboxamide analogs have been developed as inhibitors of specific biological targets, such as indoleamine 2,3-dioxygenase (IDO1), which is a key target in cancer immunotherapy . The presence of both the 2,5-dichlorothiophene and the 3-bromophenyl substituents makes this molecule a versatile building block for further chemical exploration, including Suzuki cross-coupling reactions and other derivatizations to create compound libraries for biological screening . This product is intended for research purposes in drug discovery and chemical biology. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NOS/c12-6-2-1-3-7(4-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYZMZDXDRHSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Scientific Research Applications

Chemistry

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules and as a reagent in various organic transformations. Its structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Studies have shown that derivatives of thiophene compounds often exhibit significant biological activity due to their ability to interact with biological targets .

Case Study: Antimicrobial Activity
A study assessed the antimicrobial effectiveness of various thiophene derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Medicine

Research is ongoing to explore this compound's potential as a therapeutic agent for various diseases. Its mechanism of action involves binding to specific molecular targets, modulating enzyme or receptor activity, which can lead to therapeutic effects.

Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast). The structure-activity relationship indicates that specific substituents enhance the cytotoxicity of these compounds .

Compound Cell Line IC50 (µM)
1HepG21
2DU1453
3MDA-MB-2315

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activities, particularly focusing on its cytotoxicity against various cancer cell lines and antibacterial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-bromobenzenamine with 2,5-dichlorothiophene-3-carboxylic acid. The compound can be characterized using various spectroscopic methods including NMR and mass spectrometry.

Table 1: Characterization Data

PropertyValue
Molecular FormulaC11_{11}H7_{7}BrCl2_{2}NOS
Molecular Weight322.09 g/mol
Melting Point145-147 °C
SolubilitySoluble in DMSO

Cytotoxicity

Research has demonstrated that this compound exhibits notable cytotoxic effects against several human cancer cell lines. In vitro assays have been conducted on various cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells.

Table 2: Cytotoxic Activity

Cell LineIC50_{50} (µM)
HepG21.53
DU1451.65
MDA-MB-2311.38

The compound showed potent antiproliferative effects with IC50_{50} values below 5 µM, indicating strong potential as an anticancer agent. The structure-activity relationship (SAR) analysis suggests that the presence of the bromine and chlorine substituents enhances the biological activity of the compound.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity against common pathogens. Studies indicate that it possesses moderate antibacterial effects, making it a candidate for further exploration in antimicrobial therapy.

Case Studies

  • Cytotoxicity Assessment : A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited cell proliferation in HepG2 and MDA-MB-231 cell lines compared to standard chemotherapeutic agents like 5-fluorouracil.
  • Antibacterial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-bromophenyl)-2,5-dichlorothiophene-3-carboxamide, and how can purity be optimized?

Answer:
The synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid with 3-bromoaniline. A two-step approach is recommended:

Activation : Use carbodiimide reagents (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid.

Coupling : React the activated acid with 3-bromoaniline in anhydrous DMF or THF under nitrogen.
Purification :

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for impurities.
    Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

Answer:

  • 1H/13C NMR :
    • Thiophene protons (δ 7.2–7.5 ppm) and bromophenyl signals (δ 7.3–7.8 ppm).
    • Carboxamide carbonyl at ~168 ppm in 13C NMR.
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~3300 cm⁻¹.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 375 (calculated for C₁₁H₆BrCl₂NOS).
    Cross-validate data with computational tools (e.g., Gaussian DFT) to resolve ambiguities .

Advanced: How is the crystal structure of this compound determined, and what challenges arise during refinement?

Answer:
Procedure :

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution : SHELXD for phase problem resolution.

Refinement : SHELXL for least-squares refinement; address disorder with PART commands.
Challenges :

  • Twinning : Common in halogenated aromatics; apply TWIN/BASF instructions.
  • Thermal Motion : Use anisotropic displacement parameters for heavy atoms (Br, Cl).
    Example refinement metrics: R₁ < 0.05 for I > 2σ(I), wR₂ ~0.12 .

Advanced: How do the bromine and chlorine substituents influence electronic properties and reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects :
    • Bromine (σₚ = 0.26) and chlorine (σₚ = 0.23) withdraw electron density, polarizing the thiophene ring.
    • DFT calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic reactivity.
  • Reactivity :
    • Suzuki-Miyaura coupling: Bromine acts as a leaving group with Pd(PPh₃)₄ catalyst.
    • Optimize conditions: 1.5 eq. boronic acid, K₂CO₃ in dioxane/water (3:1), 80°C for 12h.
      Monitor via TLC (silica, hexane/EtOAc) .

Data Contradiction: How to resolve discrepancies between experimental NMR shifts and computational predictions?

Answer:
Common Causes :

  • Solvent effects (DMSO vs. gas-phase calculations).
  • Tautomerism or dynamic exchange (e.g., rotational barriers).
    Resolution :

Re-run DFT : Include solvent models (IEF-PCM for DMSO).

Variable-Temperature NMR : Identify exchange broadening (e.g., amide proton tautomerism).

2D NMR (COSY, NOESY) : Confirm connectivity and rule out impurities.
Example: Aromatic proton shifts may deviate by ±0.3 ppm due to π-stacking in solid state .

Mechanistic Study: What strategies are effective for studying the compound’s role in inhibiting enzymatic targets?

Answer:
Approach :

Docking Simulations : Use AutoDock Vina with protein PDB files (e.g., kinases).

Enzyme Assays : Measure IC₅₀ via fluorescence-based kits (e.g., ATPase activity).

SAR Analysis : Synthesize analogs (e.g., replace Br with CF₃) to probe binding pockets.
Data Interpretation :

  • Plot dose-response curves (GraphPad Prism).
  • Compare binding energies (ΔG) from MD simulations.
    Reference: Structural analogs in show halogen-π interactions in active sites .

Advanced: How to analyze the compound’s thermal stability and degradation pathways?

Answer:
Methods :

  • TGA/DSC : Monitor decomposition at 10°C/min under N₂. Expect stability up to ~200°C.
  • GC-MS : Identify degradation products (e.g., HCl/Br₂ release via retro-amide cleavage).
    Mitigation :
  • Store at -20°C in amber vials under argon.
  • Avoid prolonged exposure to light (UV-Vis monitoring at 254 nm) .

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